4-Ethoxypyrimidin-5-amine

説明

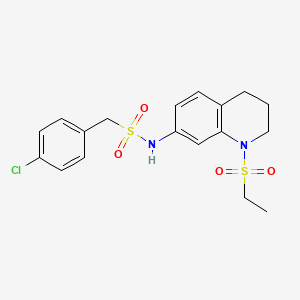

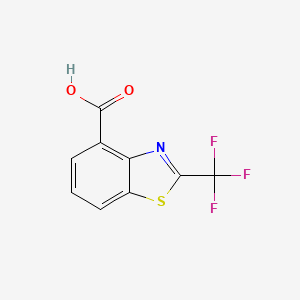

4-Ethoxypyrimidin-5-amine is a chemical compound with the IUPAC name 4-ethoxy-5-pyrimidinamine . It has a molecular weight of 139.16 and its InChI code is 1S/C6H9N3O/c1-2-10-6-5(7)3-8-4-9-6/h3-4H,2,7H2,1H3 .

Synthesis Analysis

The synthesis of pyrimidines, including this compound, has been reported via a cost-effective and eco-friendly approach . The procedure involves a reaction between easily available chalcones and benzamidine hydrochloride in the presence of eco-friendly choline hydroxide .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C6H9N3O/c1-2-10-6-5(7)3-8-4-9-6/h3-4H,2,7H2,1H3 .科学的研究の応用

Anticancer Activity

4-Ethoxypyrimidin-5-amine derivatives have been designed, synthesized, and evaluated for their anticancer activities. The compound 5i, with ethoxy at the 4-position of the phenyl, showed potent activity on MCF-7 and HepG2 cancer cell lines. It inhibited tubulin polymerization and induced cell cycle arrest at the G2/M phase and cell apoptosis in the MCF-7 cell line. Molecular modeling suggested that it binds to the colchicine site of tubulin (Liu, Wang, Peng, & Li, 2020).

Antimicrobial Activity

This compound and its derivatives have been evaluated for antimicrobial activities. One study synthesized a series of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and tested them for antimicrobial activities, finding some compounds with good or moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Bioactive Compound Synthesis

This compound has been utilized in the synthesis of various bioactive compounds. One study proposed using 5-ethoxymetylene derivatives of thiazolidine-2,4-dione and 4-thioxothiazolidin-2-one as effective "building blocks" for synthesizing small libraries of bioactive compounds. These compounds were tested for antibacterial properties and were found to exhibit antimicrobial effects, with some enhancing the sensitivity of certain bacterial strains to oxacillin (Derkach, Golota, Zasidko, Soronovych, Kutsyk, & Lesyk, 2016).

Kinase Inhibition and Antihyperglycemic Activity

This compound derivatives have shown potential as kinase inhibitors and antihyperglycemic agents. A series of 4-N-substituted 6-aryl-7H-pyrrolo[2,3-d]pyrimidine-4-amines were synthesized and tested for in vitro EGFR (ErbB1) tyrosine kinase inhibitory activity. The compounds exhibited potent inhibition with IC50 values in the nanomolar range and were evaluated for their EGFR internalization response using HeLa cells (Kaspersen, Sørum, Willassen, Fuglseth, Kjøbli, Bjørkøy, Sundby, & Hoff, 2011).

Safety and Hazards

特性

IUPAC Name |

4-ethoxypyrimidin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-2-10-6-5(7)3-8-4-9-6/h3-4H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFTNFHPBIWZMBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2404105.png)

![benzyl 2-(8-(furan-2-ylmethyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2404107.png)

![N-[[1-(2-Chlorophenyl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2404109.png)

![N-(4-acetylphenyl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2404116.png)

![N-(2,5-dimethylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2404118.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2404122.png)